This compound falls under the category of methacrylate esters, which are derivatives of methacrylic acid. Methacrylate esters are widely used as monomers in the production of polymers and copolymers due to their reactivity and ability to form cross-linked networks upon polymerization. The presence of the tetrahydrofuranyl group enhances its properties for specific applications, particularly in adhesives and coatings .
The synthesis of 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester typically involves the reaction between 2-methylpropenoic acid (also known as methacrylic acid) and tetrahydro-2-furanyl alcohol. This reaction is usually conducted under acidic conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.
The molecular structure of 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester features a methacrylate backbone with a tetrahydrofuran ring. The structural formula can be represented as follows:
2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester is involved in several important chemical reactions:
Typical reagents include:
The mechanism of action for 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester primarily revolves around its ability to undergo polymerization:
This mechanism allows for the formation of high molecular weight polymers that exhibit desirable properties such as flexibility and durability.
The versatility of 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester lends it numerous applications across various fields:
The primary industrial synthesis of 2-methyl-2-propenoic acid (tetrahydro-2-furanyl)methyl ester (CAS 2455-24-5) involves esterification of methacrylic acid with tetrahydrofurfuryl alcohol. Acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) are used at 80–110°C, achieving yields of 85–92%. Newer catalytic systems employ immobilized lipases (e.g., Candida antarctica Lipase B) under mild conditions (40–60°C), reducing side reactions like Michael additions [2] [5].
Table 1: Industrial Catalytic Systems Comparison
Catalyst Type | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|
Sulfuric Acid | 110 | 85 | Low cost |
PTSA | 100 | 88 | Moderate side products |
Immobilized Lipase | 50 | 92 | High selectivity |
The chiral center at the tetrahydrofuran ring’s 2-position enables stereoselective synthesis. Kinetic resolution using Pseudomonas fluorescens lipase selectively esterifies the (R)-enantiomer of tetrahydrofurfuryl alcohol. This yields enantiomerically enriched ester (>90% ee) but sacrifices 50% yield. Asymmetric catalysis with chiral dirhodium catalysts achieves 75% ee and 95% yield, though scalability remains limited [5] [7].
Solvent-free mechanochemical synthesis reduces E-factors by 60%: Reactants are ball-milled with silica-supported PTSA (4 hrs, 70°C, 89% yield). Continuous membrane reactors enable in-situ water removal, pushing equilibrium toward ester formation (95% conversion). Bio-based tetrahydrofurfuryl alcohol from agricultural waste further improves sustainability [2] [4].
Major impurities include:
Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water eluent) resolves impurities at tR = 6.2 min (dimer) and tR = 3.1 min (alcohol). Stabilizers like MEHQ (100–250 ppm) suppress radical polymerization during purification [5] [2].
Viscosity surges (up to 120 cP at 25°C) and exothermicity (ΔH = −48 kJ/mol) complicate continuous processing. Microreactors with static mixers enhance heat transfer, improving yield by 15% vs. batch. However, catalyst fouling on reactor walls reduces long-term efficiency. Periodic acetic acid flushing maintains >90% conversion over 200 operational hours [7] [5].
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